molecular formula C10H12N2O3 B1386231 6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1038407-00-9

6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid

Cat. No.: B1386231
CAS No.: 1038407-00-9
M. Wt: 208.21 g/mol
InChI Key: KUIKTNDHAKHZDQ-UHFFFAOYSA-N
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Description

It belongs to the class of pyridine carboxylic acid derivatives and has a molecular formula of C12H16N2O3. This compound is known for its effectiveness in protecting crops from various fungal infections, thereby enhancing agricultural productivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with isopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and effectiveness as a fungicide.

Chemical Reactions Analysis

Types of Reactions

6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine-2,6-dicarboxylic acid.

    Reduction: Formation of 6-[(Propan-2-yl)amino]pyridine-2-carboxylic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on various biological systems, including its role as a fungicide.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antimicrobial activities.

    Industry: Used in the formulation of agricultural products to protect crops from fungal infections.

Mechanism of Action

The mechanism of action of 6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid involves the inhibition of key enzymes involved in fungal cell wall synthesis. The compound targets specific molecular pathways, disrupting the normal growth and reproduction of fungal cells. This leads to the eventual death of the fungal organism, thereby protecting the crops from infection.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: A precursor in the synthesis of various pyridine derivatives.

    6-[(Propan-2-yl)amino]pyridine-2-carboxylic acid: A reduced form of the compound with similar properties.

    Pyridine-2,6-dicarboxylic acid: An oxidation product with different chemical properties.

Uniqueness

6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid is unique due to its specific structure, which imparts its fungicidal properties. Its ability to inhibit fungal growth effectively sets it apart from other similar compounds, making it a valuable tool in agricultural practices.

Properties

IUPAC Name

6-(propan-2-ylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6(2)11-9(13)7-4-3-5-8(12-7)10(14)15/h3-6H,1-2H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIKTNDHAKHZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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